molecular formula C10H9Cl2N3O2 B8241539 2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid

2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid

Cat. No.: B8241539
M. Wt: 274.10 g/mol
InChI Key: JJNABMAGARAQCN-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid is a substituted 7-deazapurine derivative characterized by a pyrrolo[2,3-d]pyrimidine core with two chlorine atoms at positions 2 and 4 and a 2-methylpropanoic acid moiety at the N(7) position. The dichloro substitution enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methylpropanoic acid side chain may improve solubility and bioavailability compared to non-polar analogs .

Properties

IUPAC Name

2-(2,4-dichloropyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O2/c1-10(2,8(16)17)15-4-3-5-6(11)13-9(12)14-7(5)15/h3-4H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNABMAGARAQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=CC2=C1N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Route Using 1,3-Dihydroxy-5-aminophenylamine (Patent CN102977104A)

Here, 1,3-dihydroxy-5-aminophenylamine undergoes cyclization with chloroacetaldehyde in tetrahydrofuran (THF)/water (1:1) using sodium acetate and potassium iodide. The intermediate is then chlorinated with dichlorophenyl oxygen phosphorus (PhOPCl₂) and DIPEA at 180°C, achieving a 77% yield. Comparatively, using POCl₃ under similar conditions yields only 16%, highlighting the superiority of PhOPCl₂ for this step.

Fragment-Based Synthesis from ACS Medicinal Chemistry Letters

A multistep approach starts with ethyl cyanoacetate and 2-chloromethyl-1,3-dioxolane, proceeding through α-alkylation, cyclization with formamidine acetate, and chlorination. While detailed yields are omitted, this method underscores the versatility of POCl₃ in introducing chlorine atoms at positions 2 and 4.

Table 1: Comparison of Core Synthesis Methods

MethodStarting MaterialChlorination ReagentTemperature (°C)YieldSource
Cyclization of 6-Aminouracil6-AminouracilPOCl₃75–90N/A
1,3-Dihydroxy-5-aminophenylamine Route1,3-Dihydroxy-5-aminophenylaminePhOPCl₂18077%
Fragment-Based SynthesisEthyl cyanoacetatePOCl₃13016%

Optimization and Challenges

Chlorination Reagent Selection

PhOPCl₂ outperforms POCl₃ in yield (77% vs. 16%) but requires higher temperatures (180°C vs. 130°C). Industrial applications may favor POCl₃ for cost-effectiveness, whereas pharmaceutical synthesis prioritizes PhOPCl₂ for efficiency.

Solvent and Base Effects

  • Cyclization : THF/water mixtures enhance solubility of intermediates.

  • Alkylation : Polar aprotic solvents (DMF, DMSO) facilitate deprotonation and nucleophilic attack.

Purification Challenges

Both patents emphasize avoiding column chromatography through crystallization and extraction, critical for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling Reactions: The pyrrolo[2,3-d]pyrimidine core can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Substituent Variations in Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Name Position 2 Position 4 Position 7 Substituent Reference
Target compound Cl Cl 2-Methylpropanoic acid -
3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid OCH₃ Cl Propanoic acid
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine H NHPh H (unsubstituted)
4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine H Cl Furan-2-ylmethyl + 6-methyl
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Cl Cl H (unsubstituted)

Key Observations :

  • Chlorine vs. Methoxy/Amino Groups: The target compound’s dichloro substitution at positions 2 and 4 contrasts with analogs like 3-(4-chloro-2-methoxy...) (methoxy at C2) and N-phenyl-4-amine (amino at C4).
  • Side Chain Diversity: The 2-methylpropanoic acid group distinguishes the target compound from derivatives with simpler alkyl chains (e.g., propanoic acid in ) or aromatic substitutions (e.g., furan-2-ylmethyl in ). This carboxylic acid moiety may improve aqueous solubility and enable conjugation with biomolecules .

Key Observations :

  • Phase-Transfer Catalysis : The target compound’s synthesis may parallel methods used for 3-(4-chloro-2-methoxy...) (), where tetrabutylammonium hydrogensulfate facilitates alkylation in a biphasic system.
  • Nucleophilic Substitution : Unlike analogs requiring harsh conditions (e.g., Pd-mediated coupling in ), the target’s dichloro substituents enable sequential functionalization at C2 and C4 under milder conditions .

Table 3: Comparative Properties of Selected Derivatives

Compound Name LogP (Predicted) Solubility (mg/mL) Reported Biological Activity Reference
Target compound 2.1 (estimated) Moderate (carboxylic acid enhances) Potential kinase inhibition (inferred) -
3-(4-Chloro-2-methoxy-7H-pyrrolo[...]propanoic acid 1.8 0.5–1.0 in water Antibacterial screening candidate
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 3.2 <0.1 EGFR inhibition (IC₅₀ = 2.3 µM)
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine 2.5 <0.1 Intermediate for antitumor agents

Key Observations :

  • Solubility: The target compound’s carboxylic acid group likely improves solubility over non-polar derivatives like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine .

Biological Activity

2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.

Synthesis

The synthesis of 2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid typically involves several chemical reactions starting from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Various methods have been developed to improve yield and purity, including cyclization reactions with chloroacetaldehyde and subsequent chlorination processes .

Biological Activity

The biological activity of this compound is primarily linked to its role as an inhibitor of specific kinases and receptors involved in cancer progression and other diseases.

Research indicates that compounds related to 2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid exhibit inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2) and other receptor tyrosine kinases (RTKs). These interactions can lead to reduced tumor growth and angiogenesis .

Case Studies

  • VEGFR-2 Inhibition :
    A study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and tested their potency against VEGFR-2. Compounds demonstrated varying degrees of inhibition, with some being significantly more potent than established inhibitors like semaxanib .
    CompoundIC50 (nM)Comparison
    Compound A10100-fold more potent than semaxanib
    Compound B4040-fold more potent than semaxanib
    Compound C808-fold more potent than semaxanib
  • In Vivo Studies :
    In a mouse model of melanoma, selected compounds from the pyrrolo[2,3-d]pyrimidine series were evaluated for their ability to inhibit tumor growth and metastasis. Results showed significant reductions in tumor size and angiogenesis compared to control groups .

Toxicology

The compound exhibits toxicological properties that must be considered in its development. According to PubChem data, it is classified as harmful if swallowed, indicating a need for careful handling in laboratory settings .

Q & A

Q. What are common synthetic routes for pyrrolo[2,3-d]pyrimidine derivatives, and how are reaction conditions optimized?

Methodological Answer: Pyrrolo[2,3-d]pyrimidine derivatives are typically synthesized via acid-mediated nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with amines. Key steps include:

  • Reagent Ratios: Use 3 equivalents of amine to ensure complete substitution .
  • Solvent and Catalyst: Isopropanol with catalytic HCl (3 drops) under reflux (12–48 hours) yields intermediates, followed by NH4_4OH neutralization and CHCl3_3 extraction .
  • Purification: Recrystallization from methanol or similar solvents improves purity (yields: 16–94%) .
    Example Protocol:
StepConditionsYield (%)
4-Chloro intermediate + anilineReflux 12 h in iPrOH/HCl37%
4-Fluoro derivativeExtended reflux (48 h)29%

Q. How is structural confirmation achieved for pyrrolo[2,3-d]pyrimidine derivatives?

Methodological Answer:

  • NMR Analysis: 1^1H and 13^13C NMR confirm regiochemistry. For example, the H-2 proton in N-phenyl derivatives appears at δ 8.27 ppm, while H-5/H-6 protons show coupling (J = 3.4–3.5 Hz) .
  • X-ray Crystallography: Resolves ambiguities in glycosylation regiochemistry (e.g., ribofuranosyl derivatives show C–N bond lengths of 1.446 Å and torsion angles of 59.1°) .
  • HRMS: Validates molecular formulas (e.g., [M+H]+^+ for N-phenyl derivative: 211.0981 vs. calc. 211.0978) .

Advanced Research Questions

Q. How do halogen substituents influence nucleophilic substitution reactivity?

Methodological Answer:

  • Selective Displacement: The C-4 chlorine in 2,4-dichloro derivatives is more reactive than C-2 due to electronic effects. For example, arabinofuranosyl glycosylation at N-7 proceeds selectively (67% yield) .
  • Protecting Group Effects: Benzyl-protected precursors (e.g., compound 7a ) show hindered substitution compared to free nucleosides, requiring harsher conditions (e.g., BCl3_3 deprotection) .
    Data Conflict Note: Discrepancies in reaction times (12–48 h) and yields (16–94%) suggest solvent polarity and amine nucleophilicity critically impact outcomes .

Q. What strategies address conflicting crystallinity or purity challenges during synthesis?

Methodological Answer:

  • Recrystallization Solvent Screening: Methanol is preferred for pyrrolo[2,3-d]pyrimidines due to moderate polarity, but mixed solvents (e.g., CHCl3_3/hexane) may improve crystal packing .
  • Handling Reactive Intermediates: Chlorinated intermediates (e.g., 4-chloro-7-methyl derivatives) are moisture-sensitive; storage under inert gas (N2_2) and dark conditions prevents decomposition .
    Case Study: Sigma-Aldrich notes analytical data limitations for early-discovery compounds, necessitating in-house LC-MS validation .

Q. How do substituents modulate biological activity in kinase-targeted derivatives?

Methodological Answer:

  • Substituent Effects: Fluorophenyl groups (e.g., compound 2 ) enhance kinase binding via hydrophobic interactions, while methylpropanoic acid groups improve solubility .
  • SAR Studies: N4^4-aryl-6-benzyl derivatives (e.g., compound 13 ) show IC50_{50} variations correlated with substituent electronic profiles (e.g., 2,5-dimethoxybenzyl increases potency) .
    Key Data:
CompoundSubstituentActivity (IC50_{50}, nM)
1 Phenyl850
2 4-Fluorophenyl320

Q. How is regioselectivity controlled during glycosylation or functionalization?

Methodological Answer:

  • Glycosylation: Arabinofuranosyl attachment at N-7 (vs. N-9 in purines) is confirmed via 13^13C NMR long-range coupling with the anomeric proton (C–N torsion angle = 59.1°) .
  • Protecting Groups: Benzyl groups hinder substitution at C-4 but stabilize intermediates during multi-step syntheses (e.g., iodinated derivatives require BCl3_3 for deprotection) .

Q. What analytical methods resolve discrepancies in substituent positional assignments?

Methodological Answer:

  • NOESY NMR: Differentiates between C-5 and C-6 substituents by correlating aromatic proton spatial proximity .
  • X-ray Diffraction: Resolves ambiguities in glycosylation sites (e.g., C–I bond length = 2.072 Å in iodinated derivatives confirms halogen positioning) .

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